Antitrypanosomal agent 18

Trypanosoma congolense IC50 Selectivity Index

Antitrypanosomal agent 18 (8b) is a benchmark nitrothienylazine with IC50 0.04 μM against T. congolense IL3000 and moderate selectivity (SI 232). Its 5-nitrothiophene scaffold (cf. nitrofurylazines) makes it an ideal comparator for SAR campaigns exploring the sulfur-for-oxygen substitution's impact on cytotoxicity and metabolic stability. Also serves as a model for solubility enhancement formulation studies. Select this compound when your experimental context requires a well-characterized standard with documented nanomolar potency and a defined toxicity profile.

Molecular Formula C12H9N3O3S
Molecular Weight 275.29 g/mol
Cat. No. B12367301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitrypanosomal agent 18
Molecular FormulaC12H9N3O3S
Molecular Weight275.29 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=NN=CC2=CC=C(S2)[N+](=O)[O-])O
InChIInChI=1S/C12H9N3O3S/c16-10-3-1-9(2-4-10)7-13-14-8-11-5-6-12(19-11)15(17)18/h1-8,16H/b13-7+,14-8+
InChIKeyAMOKJBOFSXHJTR-FNCQTZNRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antitrypanosomal Agent 18: Nitrothienylazine Lead Compound for Trypanosoma congolense Research


Antitrypanosomal agent 18 (also designated compound 8b) is a synthetic nitrothienylazine derivative that exhibits potent in vitro trypanocidal activity against Trypanosoma congolense strain IL3000, the causative agent of nagana in livestock [1]. Structurally, it features a 5-nitrothiophene core linked to a hydrazinylidene moiety, distinguishing it from the analogous nitrofurylazine series (compounds 4a and 7a) which contain a 5-nitrofuran ring [2]. The compound demonstrates nanomolar potency (IC50 0.04 μM) and qualifies as an early antitrypanosomal lead, though its preliminary in vivo efficacy was limited due to poor solubility in testing media [3].

Why Antitrypanosomal Agent 18 Cannot Be Interchanged with Other Nitrofuran-Based Leads


Despite sharing a common nitroheterocyclic scaffold, nitrofurylazines (e.g., 4a, 7a) and nitrothienylazines (e.g., 8b/agent 18) exhibit marked differences in selectivity and toxicity profiles that preclude simple substitution [1]. The replacement of the furan oxygen with a sulfur atom in the thienyl series alters electron distribution and metabolic stability, directly impacting mammalian cell cytotoxicity and the therapeutic window [2]. For instance, while agent 18 (8b) and its furan analog 4a display comparable anti-T. congolense potency (IC50 ~0.04 μM), agent 18 is 33-fold less selective, a critical factor when designing in vivo studies or assessing safety margins [3]. Consequently, procurement decisions must be guided by the specific experimental context and the desired balance between potency and selectivity.

Quantitative Differentiation of Antitrypanosomal Agent 18 Against Closest Analogs and Reference Drugs


Comparative Anti-T. congolense Potency and Selectivity of Agent 18 Versus Nitrofurylazine Leads

In a direct head-to-head comparison within the same study, antitrypanosomal agent 18 (compound 8b) exhibited an IC50 of 0.04 μM against Trypanosoma congolense strain IL3000, comparable to the nitrofurylazine 4a (IC50 0.04 μM) and slightly less potent than 7a (IC50 0.03 μM) [1]. However, the selectivity index (SI) of agent 18 was substantially lower: SI = 232, compared to >7761 for 4a and >9542 for 7a [2]. This 33-fold reduction in selectivity relative to 4a indicates that agent 18 is more cytotoxic to mammalian MDBK cells at therapeutically relevant concentrations [3].

Trypanosoma congolense IC50 Selectivity Index

Cytotoxicity Profile of Agent 18 Versus Structural Analogs and Clinical Reference Drugs

Antitrypanosomal agent 18 exhibits moderate to high cytotoxicity with a CC50 of 9.26 μM against MDBK cells, classifying it as 'highly toxic' (CC50 ≤ 10 μM) in the study's assessment framework [1]. In contrast, the nitrofurylazine 7a displayed low basal toxicity with CC50 >286.25 μM, while 4a showed CC50 >310.45 μM [2]. Even the reference drug diminazene aceturate, a standard veterinary trypanocide, demonstrated a more favorable cytotoxicity profile (CC50 not reported but higher SI) [3]. This marked difference in cytotoxicity underscores the need for careful handling and dose optimization when using agent 18 in cellular systems.

Cytotoxicity CC50 MDBK cells

In Vivo Efficacy of Agent 18 in a Murine Model of Trypanosoma congolense Infection

In a preliminary in vivo study, antitrypanosomal agent 18 (8b) failed to demonstrate treatment efficacy in T. congolense IL3000-infected mice when administered orally at 100 mg/kg or intraperitoneally at 10 mg/kg for 4 days starting 4 days post-infection [1]. Similarly, the more selective nitrofurylazines 4a and 7a also showed no in vivo efficacy under identical conditions, a finding attributed to the poor aqueous solubility of these test compounds in the in vivo dosing media [2]. This outcome highlights that in vitro potency does not translate to in vivo activity for this series, and further formulation or structural optimization is required to achieve therapeutic benefit in animal models [3].

In vivo efficacy T. congolense Murine model

Recommended Research and Procurement Scenarios for Antitrypanosomal Agent 18


In Vitro Potency Benchmarking and Structure-Activity Relationship (SAR) Studies

Antitrypanosomal agent 18 is ideally suited for in vitro screening campaigns aimed at establishing baseline trypanocidal activity against T. congolense strain IL3000. Its nanomolar IC50 (0.04 μM) and moderate selectivity (SI 232) provide a well-defined benchmark for evaluating the potency and selectivity of novel synthetic analogs [1]. Researchers engaged in SAR studies of nitroheterocyclic compounds will find agent 18 particularly useful as a comparator, given the extensive dataset available on its activity across multiple trypanosome species and its well-characterized cytotoxicity profile in MDBK cells [2].

Mechanistic and Cytotoxicity Profiling in Mammalian Cell Lines

Given its documented cytotoxicity (CC50 9.26 μM in MDBK cells), agent 18 serves as a valuable tool compound for investigating the mechanisms of nitroheterocyclic-induced toxicity in mammalian cells [1]. Comparative studies with less cytotoxic analogs such as 7a (CC50 >286 μM) can help elucidate the structural determinants of toxicity and guide the rational design of safer antitrypanosomal leads [2]. This application is particularly relevant for laboratories focused on drug safety profiling and toxicology studies.

Formulation Development and Solubility Enhancement Research

The lack of in vivo efficacy observed with agent 18, attributed to poor aqueous solubility in the dosing medium, positions this compound as a model substrate for formulation development studies [1]. Researchers investigating solubility-enhancing strategies—such as nanoparticle encapsulation, cyclodextrin complexation, or prodrug approaches—can use agent 18 to assess the impact of formulation on oral or parenteral bioavailability in murine models of trypanosomiasis [2]. This scenario is directly supported by the study's conclusion that 'future chemical modifications may be required to generate lead-like...nitrofuranylazines that possess optimal physicochemical and pharmacokinetic properties' [3].

Technical Documentation Hub

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